Methyl 3,5-dichloro-2-acetamidobenzoate
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Overview
Description
Methyl 3,5-dichloro-2-acetamidobenzoate is an organic compound with the molecular formula C10H9Cl2NO3 It is a derivative of benzoic acid, featuring chloro, acetamido, and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,5-dichloro-2-acetamidobenzoate typically involves the acylation of 3,5-dichloroanthranilic acid with acetic anhydride, followed by esterification with methanol. The reaction conditions often include the use of a catalyst such as sulfuric acid to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-purity reagents and controlled reaction environments ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,5-dichloro-2-acetamidobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Reduction: The compound can be reduced to form amines or alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products
Substitution: Formation of amides or thioethers.
Hydrolysis: Formation of 3,5-dichloro-2-acetamidobenzoic acid.
Reduction: Formation of 3,5-dichloro-2-aminobenzoate or corresponding alcohols.
Scientific Research Applications
Methyl 3,5-dichloro-2-acetamidobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 3,5-dichloro-2-acetamidobenzoate involves its interaction with specific molecular targets. The chloro and acetamido groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3,5-dichloro-4-hydroxybenzoate: Similar structure but with a hydroxyl group instead of an acetamido group.
3,5-Dichloro-2-hydroxybenzoic acid: Lacks the ester group, featuring a hydroxyl group instead.
3,5-Dichloro-2-aminobenzoic acid: Contains an amino group instead of an acetamido group.
Uniqueness
Methyl 3,5-dichloro-2-acetamidobenzoate is unique due to the presence of both chloro and acetamido groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
methyl 2-acetamido-3,5-dichlorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2NO3/c1-5(14)13-9-7(10(15)16-2)3-6(11)4-8(9)12/h3-4H,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSNLYTCGIMUUQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1Cl)Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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